Cas no 84-85-5 (4-methoxynaphthalen-1-ol)

4-Methoxynaphthalen-1-ol is a substituted naphthalene derivative featuring both methoxy and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. Its structure allows for selective reactivity, particularly in electrophilic aromatic substitution and coupling reactions, which are valuable in pharmaceutical and agrochemical applications. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in solution-phase chemistry. Its stability under standard conditions ensures reliable handling and storage. The presence of electron-donating groups enhances its utility in synthesizing complex heterocycles and functionalized aromatic systems. This compound is particularly useful in the development of dyes, fragrances, and bioactive molecules due to its tunable reactivity and structural framework.
4-methoxynaphthalen-1-ol structure
4-methoxynaphthalen-1-ol structure
商品名:4-methoxynaphthalen-1-ol
CAS番号:84-85-5
MF:C11H10O2
メガワット:174.195903301239
MDL:MFCD00003976
CID:81723
PubChem ID:87572849

4-methoxynaphthalen-1-ol 化学的及び物理的性質

名前と識別子

    • 4-Methoxy-1-naphthol
    • 1-Hydroxy-4-methoxynaphthalene
    • 4-methoxynaphthalen-1-ol
    • 1-Naphthalenol, 4-methoxy-
    • 4-methoxynaphthol
    • 4-methoxy-1-naphthalenol
    • 4-methoxy-naphthalen-1-ol
    • BOTGCZBEERTTDQ-UHFFFAOYSA-N
    • walrycin A
    • 1-methoxy-4-naphthol
    • 4-methoxynaphth-1-ol
    • Ursol Grounding Blue BL
    • 1-Naphthol, 4-methoxy-
    • 4-Methoxy-.alpha.-naphthol
    • KSC494E5P
    • 4-methoxy-1-hydroxy-naphthalene
    • A
    • 1-Naphthol, 4-methoxy- (7CI, 8CI)
    • 4-Methoxy-1-naphthalenol (ACI)
    • 3-Phenanthrenol, 9-methoxy-
    • 4-Methoxy-α-naphthol
    • C.I. 76620
    • ET 2111
    • QS 30
    • Quino Power MNT
    • 4-Methoxy-1-naphthol; 4-Methoxy-a-naphthol; C.I. 76620; ET 2111; QS 30;
    • 84-85-5
    • UNII-7CC5CL28DK
    • SY045974
    • DS-11800
    • 1,4-Naphthohydroquinone monomethyl ether
    • 4-Methoxy-1-naphthol, >=97%
    • M0854
    • MFCD00003976
    • NS00038691
    • DTXSID8058908
    • EINECS 201-566-3
    • AKOS015856458
    • CHEBI:191503
    • CS-0043743
    • Quino Power MNT; Ursol Grounding Blue BL; Walrycin A;
    • 7CC5CL28DK
    • SCHEMBL217255
    • 1,4-dihydroxynaphthalene monomethyl ether
    • 4-Methoxy-1-naphthalenol; 1-Hydroxy-4-methoxynaphthalene;
    • DTXCID6048383
    • DB-019216
    • 4-Methoxy-alpha-naphthol
    • MDL: MFCD00003976
    • インチ: 1S/C11H10O2/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7,12H,1H3
    • InChIKey: BOTGCZBEERTTDQ-UHFFFAOYSA-N
    • ほほえんだ: OC1C2C(=CC=CC=2)C(OC)=CC=1
    • BRN: 1818465

計算された属性

  • せいみつぶんしりょう: 174.06800
  • どういたいしつりょう: 174.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 29.5

じっけんとくせい

  • 色と性状: 結晶化。
  • 密度みつど: 1.0844 (rough estimate)
  • ゆうかいてん: 128.0 to 132.0 deg-C
  • ふってん: 265.17°C (rough estimate)
  • フラッシュポイント: 228.6 °C
  • 屈折率: 1.5250 (estimate)
  • すいようせい: Soluble in water.
  • PSA: 29.46000
  • LogP: 2.55400
  • ようかいせい: まだ確定していません。

4-methoxynaphthalen-1-ol セキュリティ情報

4-methoxynaphthalen-1-ol 税関データ

  • 税関コード:2909500000
  • 税関データ:

    中国税関コード:

    2909500000

    概要:

    290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-methoxynaphthalen-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTHL0359-1G
4-methoxynaphthalen-1-ol
84-85-5 95%
1g
¥ 283.00 2023-04-13
abcr
AB125893-5 g
4-Methoxy-1-naphthol, 98%; .
84-85-5 98%
5g
€123.60 2023-05-10
Chemenu
CM141189-5g
4-Methoxynaphthalen-1-ol
84-85-5 97%
5g
$*** 2023-05-29
TRC
M263320-1000mg
4-Methoxynaphthalen-1-ol
84-85-5
1g
$75.00 2023-05-18
eNovation Chemicals LLC
D759243-25g
4-Methoxynaphthalen-1-ol
84-85-5 97%
25g
$185 2024-06-07
Apollo Scientific
OR30514-5g
4-Methoxy-1-naphthol
84-85-5 98%
5g
£58.00 2025-02-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M0854-5G
4-Methoxy-1-naphthol
84-85-5 >98.0%(GC)
5g
¥335.00 2024-04-15
TRC
M263320-250mg
4-Methoxynaphthalen-1-ol
84-85-5
250mg
$ 58.00 2023-09-07
Alichem
A219003237-500mg
1-Methoxy-4-naphthol
84-85-5 98%
500mg
$1078.00 2023-08-31
Alichem
A219003237-250mg
1-Methoxy-4-naphthol
84-85-5 98%
250mg
$741.20 2023-08-31

4-methoxynaphthalen-1-ol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Phenylmagnesium bromide Solvents: Tetrahydrofuran ;  -78 °C; 10 min, -78 °C
1.2 Reagents: Water ;  pH 7, -78 °C
リファレンス
Generation of arynes triggered by sulfoxide-metal exchange reaction of ortho-sulfinylaryl triflates
Yoshida, Suguru; Uchida, Keisuke; Hosoya, Takamitsu, Chemistry Letters, 2014, 43(1), 116-118

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Stannous chloride ,  Phosphorus oxychloride
リファレンス
Synthesis of 4-methoxypropranolol, a suitable internal standard for the determination of propranolol and 4-hydroxypropranolol by HPLC
Remon, Jean Paul; Gyselinck, Patrick; Synave, Robrecht; Van Severen, Robert; Braeckmann, Pieter; et al, Archiv der Pharmazie (Weinheim, 1981, 314(5), 432-5

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Methanol
リファレンス
Dimeric naphthoquinones. II. Simple and regioselective synthesis of naphthohydroquinone monoalkyl ethers via 2,3-dihydronaphthoquinones
Laatsch, Hartmut, Liebigs Annalen der Chemie, 1980, (1), 140-57

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Selenium dioxide ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  4 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ;  1 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Acceleration of the Dakin reaction by trifluoroacetic acid
Natu, Arun D.; Burde, Ameya S.; Limaye, Rohan A.; Paradkar, Madhusudan V., Journal of Chemical Research, 2014, 38(6), 381-382

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  rt; 3 h, reflux
リファレンス
Ambipolar transistor properties of 2,2'-binaphthosemiquinones
Higashino, Toshiki; Kumeta, Shohei; Tamura, Sumika; Ando, Yoshio; Ohmori, Ken; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(7), 1588-1594

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Oxalic acid Solvents: Chloroform ,  Water
リファレンス
Dimeric naphthoquinones. 13. Synthesis of m-substituted 4-methoxy-1-naphthols - β-haloalkyl ethers as protective groups in phenols
Laatsch, Hartmut, Zeitschrift fuer Naturforschung, 1985, (4), 534-42

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Methanol
リファレンス
Acetylenic compounds. LI. The syntheses of 4-methyl-eneglutamic acid and 4-methyleneglutamine
Wailes, P. C.; Whiting, M. C., Journal of the Chemical Society, 1955, 3636, 3636-41

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Cytochrome CYP102 Solvents: Water ;  4 h, 37 °C
リファレンス
Bioconversion of substituted naphthalenes and β-eudesmol with the cytochrome P450 BM3 variant F87V
Misawa, Norihiko; Nodate, Miho; Otomatsu, Toshihiko; Shimizu, Keiko; Kaido, Chie; et al, Applied Microbiology and Biotechnology, 2011, 90(1), 147-157

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2-Nitrobenzeneseleninic acid Solvents: Dichloromethane ,  Water
1.2 Reagents: Potassium hydroxide Solvents: Methanol
リファレンス
The Baeyer-Villiger oxidation of aromatic aldehydes and ketones with hydrogen peroxide catalyzed by selenium compounds. A convenient method for the preparation of phenols
Syper, Ludwik, Synthesis, 1989, (3), 167-72

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Perchloric acid ,  Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, μ-hydroxy(octadeca-μ-oxodecaoxodecatungstate)pe… Solvents: tert-Butanol ,  Water ;  60 min, 333 K
リファレンス
Chemo- and Regioselective Direct Hydroxylation of Arenes with Hydrogen Peroxide Catalyzed by a Divanadium-Substituted Phosphotungstate
Kamata, Keigo; Yamaura, Taiyo; Mizuno, Noritaka, Angewandte Chemie, 2012, 51(29), 7275-7278

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Chemical and pharmacological research on pyran derivatives. Note VI. 2-(Dialkylamino)-4-oxo-4H-naphthol[1,2-b]pyrans and derivatives
Ermili, A.; Balbi, A.; Roma, G.; Ambrosini, A.; Passerini, N., Farmaco, 1976, 31(9), 627-48

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Methanol
リファレンス
Synthesis of 1,3-disubstituted naphtho[2,3-c]pyran-5,10-diones
Nguyen Van, T.; Kesteleyn, B.; De Kimpe, N., Tetrahedron, 2001, 57(19), 4213-4219

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Heptanoic acid Catalysts: Peroxygenase Solvents: Ethanol ,  Water ;  1 min, pH 7, 25 °C
リファレンス
Aromatic C-H bond hydroxylation by P450 peroxygenases: a facile colorimetric assay for monooxygenation activities of enzymes based on Russig's blue formation
Shoji, Osami; Wiese, Christian; Fujishiro, Takashi; Shirataki, Chikako; Wuensch, Bernhard; et al, JBIC, 2010, 15(7), 1109-1115

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide ,  2-Nitrobenzeneseleninic acid Solvents: Dichloromethane ,  Water ;  27 h, 25 °C
リファレンス
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, 43,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Stannous chloride
リファレンス
Ring-hydroxylated propranolol: synthesis and β-receptor antagonist and vasodilating activities of the seven isomers
Oatis, J. E. Jr.; Russell, M. P.; Knapp, D. R.; Walle, T., Journal of Medicinal Chemistry, 1981, 24(3), 309-14

4-methoxynaphthalen-1-ol Raw materials

4-methoxynaphthalen-1-ol Preparation Products

4-methoxynaphthalen-1-ol 関連文献

4-methoxynaphthalen-1-olに関する追加情報

Introduction to 4-Methoxynaphthalen-1-ol (CAS No. 84-85-5)

4-Methoxynaphthalen-1-ol, also known by its CAS number 84-85-5, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This naphthalene derivative, characterized by a methoxy group at the 4-position and a hydroxyl group at the 1-position, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules and functional materials.

The structure of 4-methoxynaphthalen-1-ol consists of a naphthalene core, which is a bicyclic aromatic hydrocarbon composed of two fused benzene rings. The presence of the methoxy group (–OCH₃) and the hydroxyl group (–OH) introduces polarity and reactivity to the molecule, making it a versatile building block for further chemical modifications. This compound is particularly interesting due to its ability to participate in diverse organic reactions, including etherification, esterification, and oxidation processes, which are essential in the synthesis of more complex molecules.

In recent years, 4-methoxynaphthalen-1-ol has been extensively studied for its potential applications in pharmaceuticals. Its structural motif is closely related to several natural products and pharmacologically active compounds, suggesting its utility as a precursor in drug discovery. For instance, derivatives of naphthalene have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The methoxy and hydroxyl functional groups provide handles for further derivatization, allowing chemists to tailor the molecule's properties for specific biological targets.

One of the most compelling aspects of 4-methoxynaphthalen-1-ol is its role in the development of novel organic electronic materials. The naphthalene core is a well-known component in conjugated polymers and small-molecule organic semiconductors, which are crucial for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-donating nature of the methoxy group can influence the electronic properties of these materials, making 4-methoxynaphthalen-1-ol a promising candidate for optimizing device performance.

Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of 4-methoxynaphthalen-1-ol. Catalytic processes, such as transition-metal-catalyzed cross-coupling reactions, have enabled efficient functionalization at specific positions on the naphthalene ring. These techniques have opened up new avenues for creating structurally diverse derivatives with tailored functionalities. Moreover, green chemistry approaches have been increasingly adopted to improve the sustainability of its synthesis, reducing waste and energy consumption.

The pharmaceutical industry has also leveraged 4-methoxynaphthalen-1-ol in the development of therapeutic agents. Its structural framework is found in several marketed drugs and investigational compounds that exhibit desirable pharmacological effects. For example, analogs of 4-methoxynaphthalen-1-ol have been investigated for their potential as kinase inhibitors or as modulators of nuclear receptor activity. The hydroxyl group provides a site for hydrogen bonding interactions with biological targets, while the methoxy group can enhance metabolic stability and bioavailability.

In materials science, 4-methoxynaphthalen-1-ol has been employed in the design of liquid crystals and supramolecular assemblies. Its rigid aromatic core contributes to thermal stability and orderliness in these materials, which are essential for applications in display technologies and sensors. Additionally, its ability to form hydrogen bonds allows for precise control over molecular packing, enabling the creation of materials with specific optical and electronic properties.

The synthesis of 4-methoxynaphthalen-1-ol typically involves classical organic reactions such as nucleophilic substitution or oxidation processes starting from readily available precursors like naphthaldehyde or nitro-naphthalenes. Advances in synthetic chemistry have led to more efficient routes that minimize byproduct formation and improve yield. These improvements are critical for large-scale production and ensure that 4-methoxynaphthalen-1-ol remains a cost-effective and reliable reagent for research and industrial applications.

The versatility of 4-methoxynaphthalen-1-ol extends to its role as a chiral building block. By incorporating stereogenic centers into its structure or using enantioselective synthetic methods, chemists can obtain enantiomerically pure forms that are valuable in asymmetric synthesis. Chiral derivatives have attracted attention for their potential use in resolving racemic mixtures or as intermediates in synthesizing single-enantiomer drugs with enhanced efficacy.

Future research directions may focus on exploring new applications of 4-methoxynaphthalen-1-ol in emerging fields such as biodegradable polymers or nanotechnology. Its unique structural features make it an attractive candidate for developing environmentally friendly materials that meet sustainability criteria without compromising performance. Furthermore, interdisciplinary approaches combining organic chemistry with computational modeling could provide deeper insights into its reactivity and potential applications.

In conclusion,4-Methoxynaphthalen-1-ol (CAS No. 84-85-5)is a multifaceted compound with broad utility across pharmaceuticals,materials science,and organic synthesis.Several recent studies highlight its importance as an intermediateand precursorfor high-value products.Due to ongoing advancementsin synthetic methodologiesand increasing demandfor specialized chemicals,4-Methoxynaphthalen -1 -olis poisedto remaina key playerin scientific innovation.

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